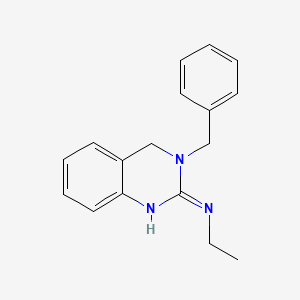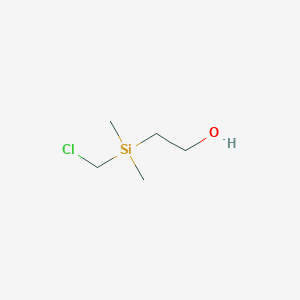
Chloromethyl(2-hydroxyethyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[chloromethyl(dimethyl)silyl]ethanol is an organosilicon compound with the molecular formula C5H13ClOSi It is characterized by the presence of a chloromethyl group attached to a silicon atom, which is further bonded to two methyl groups and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
2-[chloromethyl(dimethyl)silyl]ethanol can be synthesized through several methods. One common approach involves the reaction of chloromethyl(dimethyl)silane with ethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the ethanol molecule.
Industrial Production Methods
In an industrial setting, the production of 2-[chloromethyl(dimethyl)silyl]ethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-[chloromethyl(dimethyl)silyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学研究应用
2-[chloromethyl(dimethyl)silyl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 2-[chloromethyl(dimethyl)silyl]ethanol involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the ethanol moiety.
Dimethylchlorosilane: Another related compound with different reactivity due to the absence of the hydroxyl group.
Trimethylsilyl chloride: A commonly used reagent in organic synthesis with different functional groups.
Uniqueness
2-[chloromethyl(dimethyl)silyl]ethanol is unique due to the presence of both a chloromethyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to materials science.
属性
分子式 |
C5H13ClOSi |
|---|---|
分子量 |
152.69 g/mol |
IUPAC 名称 |
2-[chloromethyl(dimethyl)silyl]ethanol |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,5-6)4-3-7/h7H,3-5H2,1-2H3 |
InChI 键 |
JYZKPRFYJXSUFE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
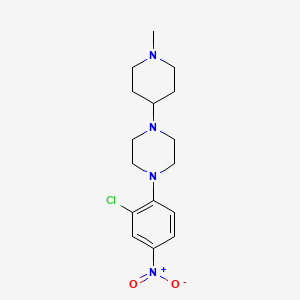
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
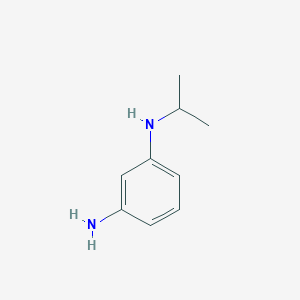


![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
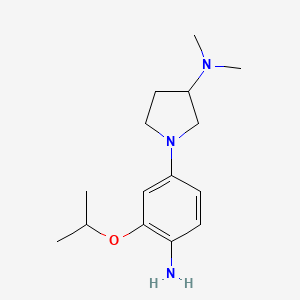


![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

